4-iodo-N-(4-methylcyclohexyl)benzamide

Purity specification Quality control Iodobenzamide intermediate

4-Iodo-N-(4-methylcyclohexyl)benzamide (CAS 950077-11-9; molecular formula C₁₄H₁₈INO; MW 343.20 g/mol) is a para-iodinated benzamide derivative bearing a 4-methylcyclohexyl substituent on the amide nitrogen. It belongs to the broader class of iodobenzamide analogs widely employed as precursors for D2 dopamine receptor imaging agents and sigma receptor ligands.

Molecular Formula C14H18INO
Molecular Weight 343.20 g/mol
Cat. No. B14898018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-(4-methylcyclohexyl)benzamide
Molecular FormulaC14H18INO
Molecular Weight343.20 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C14H18INO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17)
InChIKeyBWABNNDRFNXTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-N-(4-methylcyclohexyl)benzamide (CAS 950077-11-9): A Structurally Defined Iodobenzamide Building Block for CNS Receptor Ligand Synthesis and Chemical Biology


4-Iodo-N-(4-methylcyclohexyl)benzamide (CAS 950077-11-9; molecular formula C₁₄H₁₈INO; MW 343.20 g/mol) is a para-iodinated benzamide derivative bearing a 4-methylcyclohexyl substituent on the amide nitrogen . It belongs to the broader class of iodobenzamide analogs widely employed as precursors for D2 dopamine receptor imaging agents and sigma receptor ligands [1]. Unlike the simpler N-cyclohexyl-4-iodobenzamide or the N-methylated tertiary amide analog, this compound features a secondary amide linkage with a sterically distinct methyl-substituted cyclohexyl ring, positioning it as a chemically differentiated intermediate for structure–activity relationship (SAR) exploration and radiopharmaceutical precursor development.

Why 4-Iodo-N-(4-methylcyclohexyl)benzamide Cannot Be Substituted by Simpler Cyclohexyl or N-Methyl Iodobenzamide Analogs


Iodobenzamide analogs with subtle structural variations—such as N-cyclohexyl-4-iodobenzamide (unsubstituted cyclohexyl, secondary amide) or N-cyclohexyl-4-iodo-N-methylbenzamide (unsubstituted cyclohexyl, tertiary amide)—exhibit measurably different physicochemical profiles and synthetic reactivity that preclude simple interchangeability. The 4-methyl substitution on the cyclohexyl ring of the target compound introduces stereochemical complexity (cis/trans isomerism), alters hydrogen-bonding capacity via the secondary amide NH, and modifies lipophilicity relative to both comparators [1]. These differences directly impact purification behavior, radiolabeling efficiency, and the interpretation of downstream biological screening data. Procurement decisions that treat these analogs as functionally equivalent risk introducing uncontrolled variables in receptor-binding SAR campaigns and radiopharmaceutical development pipelines.

Quantitative Differentiation of 4-Iodo-N-(4-methylcyclohexyl)benzamide: Purity, Lipophilicity, H-Bonding, and Stability


Higher Certified Purity Specification (≥98% vs. 95%) Compared with N-Cyclohexyl-4-iodobenzamide

The target compound is supplied with a minimum purity specification of ≥98% . In contrast, the closely related analog N-cyclohexyl-4-iodobenzamide (CAS 425419-92-7) carries a minimum purity specification of 95% from the same class of research-grade suppliers . This represents a quantified purity differential of at least 3 percentage points, corresponding to a reduction in total impurity burden from up to 5% to ≤2%. For applications requiring subsequent radiolabeling or metal-catalyzed cross-coupling steps where impurities can poison catalysts or generate uncharacterized byproducts, this purity differential is operationally significant.

Purity specification Quality control Iodobenzamide intermediate

Moderately Reduced Lipophilicity (LogP 3.60 vs. 3.78) Relative to N-Cyclohexyl-4-iodobenzamide

The computed LogP of 4-iodo-N-(4-methylcyclohexyl)benzamide is 3.5997 , compared with a computed LogP of 3.7758 for N-cyclohexyl-4-iodobenzamide . The 0.18 LogP unit reduction is attributable to the 4-methyl substitution on the cyclohexyl ring, which slightly increases polar surface area to 29.1 Ų . Although modest, a LogP differential of this magnitude can influence chromatographic retention time and, in the context of CNS-targeted ligand design, may translate to reduced non-specific binding—a factor well-documented in the iodobenzamide imaging agent literature [1].

Lipophilicity LogP Blood-brain barrier permeability

Higher Topological Polar Surface Area (TPSA) and Secondary Amide H-Bond Donor Capacity Versus N-Cyclohexyl-4-iodo-N-methylbenzamide

The target compound possesses a TPSA of 29.1 Ų and one H-bond donor (the secondary amide NH) . In contrast, N-cyclohexyl-4-iodo-N-methylbenzamide (CAS 1119408-76-2), the tertiary N-methyl amide analog, has a TPSA of only 20.31 Ų and zero H-bond donors . The 8.79 Ų increase in TPSA and the presence of a single H-bond donor differentiate the target compound in terms of molecular recognition capacity: the secondary amide NH can participate in directed hydrogen-bonding interactions with receptor residues, whereas the N-methyl analog lacks this capability. This structural feature is particularly relevant for benzamide-based dopamine D2 and sigma receptor pharmacophores, where the amide NH is often implicated in key ligand-receptor interactions [1].

Topological polar surface area Hydrogen bonding CNS drug-likeness

Defined Cold Storage Specification (2–8°C, Sealed/Dry) Indicative of Enhanced Long-Term Stability Requirements

Vendor specifications for 4-iodo-N-(4-methylcyclohexyl)benzamide explicitly require storage sealed in dry conditions at 2–8°C . By comparison, the simpler analog N-cyclohexyl-4-iodobenzamide is recommended for long-term storage merely in a cool, dry place (i.e., ambient temperature conditions) . The more stringent cold-chain requirement suggests that the 4-methylcyclohexyl-substituted analog has a higher intrinsic susceptibility to thermal degradation, possibly via amide bond hydrolysis or iodine displacement, and that adherence to refrigerated storage is necessary to preserve the certified purity over the product shelf life. For procurement planning, this differential implies a need for validated cold-shipping logistics and refrigerated inventory management.

Storage stability Chemical procurement Refrigerated storage

High-Value Application Scenarios for 4-Iodo-N-(4-methylcyclohexyl)benzamide in Radiopharmaceutical and CNS Receptor Research


Radiolabeled Iodobenzamide Precursor for SPECT Imaging Agent Development

The para-iodo substituent and secondary amide structure make this compound a direct precursor for radioiodination (¹²³I or ¹²⁵I) via electrophilic iododestannylation or isotope exchange, yielding radioligands suitable for SPECT imaging of CNS receptors. The higher certified purity (≥98%) minimizes unlabeled impurities that would otherwise compete for receptor binding sites, while the moderate LogP (3.60) falls within the range associated with favorable brain uptake in the established iodobenzamide imaging agent class [1].

Stereochemically-Defined Building Block for Dopamine D2/D3 and Sigma Receptor SAR Libraries

The 4-methylcyclohexyl ring introduces cis/trans stereoisomerism absent in simpler N-cyclohexyl or N-cyclohexyl-N-methyl analogs. When employed as a scaffold for parallel synthesis, this stereochemical feature enables systematic exploration of the steric requirements of D2, D3, and sigma receptor binding pockets—critical given that subtle alkyl substitutions on the benzamide nitrogen dramatically alter receptor subtype selectivity profiles [1]. The secondary amide NH further provides a hydrogen-bonding anchor point that tertiary amide analogs lack .

High-Purity Intermediate for Palladium-Catalyzed Cross-Coupling in Med Chem Campaigns

The aryl iodide moiety serves as a versatile handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The vendor-certified ≥98% purity specification reduces the risk of catalyst-poisoning impurities relative to the 95%-purity comparator, enabling more reproducible yield outcomes in precious-metal-catalyzed diversification steps and reducing the burden of post-coupling purification .

Comparative Physicochemical Profiling of Iodobenzamide Series for CNS Drug-Likeness Optimization

When building a matrix of iodobenzamide analogs for CNS multiparameter optimization (MPO) scoring, the compound's TPSA (29.1 Ų), H-bond donor count (1), and LogP (3.60) occupy a distinct region of property space relative to the tertiary amide analog (TPSA 20.31 Ų, HBD 0) and the des-methyl cyclohexyl analog (LogP 3.78) . This filling of property-space gaps is valuable for prospective MPO-guided library design and for benchmarking computational ADME predictions against experimentally determined in vivo brain uptake data.

Quote Request

Request a Quote for 4-iodo-N-(4-methylcyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.